molecular formula C22H23N3O3 B171769 (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide CAS No. 168914-50-9

(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide

Cat. No.: B171769
CAS No.: 168914-50-9
M. Wt: 377.4 g/mol
InChI Key: GJVRHCRRRKUAQU-IBGZPJMESA-N
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Description

(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an aminoacetyl group, a methoxynaphthalene moiety, and a phenylpropanamide backbone. Its intricate molecular arrangement makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Aminoacetyl Group: This step involves the reaction of an appropriate amine with an acetylating agent under controlled conditions to form the aminoacetyl group.

    Introduction of the Methoxynaphthalene Moiety: The methoxynaphthalene group is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method.

    Formation of the Phenylpropanamide Backbone: The final step involves the formation of the phenylpropanamide backbone through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aminoacetyl group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide stands out due to its unique combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-28-20-13-17(12-16-9-5-6-10-18(16)20)24-22(27)19(25-21(26)14-23)11-15-7-3-2-4-8-15/h2-10,12-13,19H,11,14,23H2,1H3,(H,24,27)(H,25,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVRHCRRRKUAQU-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168914-50-9
Record name 168914-50-9
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